molecular formula C25H27N3O4 B2518320 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide CAS No. 1207061-83-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide

Cat. No.: B2518320
CAS No.: 1207061-83-3
M. Wt: 433.508
InChI Key: TXCLTKKNORNCMV-QDEBKDIKSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide is a synthetic chemical compound offered for research and development purposes. This substance features a benzodioxole group, a core structure found in various biologically active molecules, linked to a complex amide moiety that includes a 1,4-diazepane ring. The 1,4-diazepane scaffold is of significant interest in medicinal chemistry, particularly for its role as a building block in pharmaceuticals that interact with the central nervous system . The presence of the acrylamide group is noteworthy, as this α,β-unsaturated carbonyl structure is a known soft electrophile that can form covalent adducts with nucleophilic cysteine thiolate groups on proteins . This mechanism is central to the biological activity of compounds like acrylamide, which exerts neurotoxicity by inhibiting presynaptic function and impairing neurotransmission . Researchers are invited to investigate the potential applications of this compound, which may include exploring its interactions with specific biological targets or its utility as a molecular probe. Strictly for research use only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c29-24(11-3-18-2-10-22-23(16-18)32-17-31-22)26-20-6-8-21(9-7-20)27-12-1-13-28(15-14-27)25(30)19-4-5-19/h2-3,6-11,16,19H,1,4-5,12-15,17H2,(H,26,29)/b11-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCLTKKNORNCMV-QDEBKDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₇N₃O₃
  • Molecular Weight : 259.30 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit activity as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has been proposed to target the Jun N-terminal kinase (JNK) pathway, which plays a critical role in stress responses and apoptosis.

Anticancer Activity

Recent research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • A related compound showed an IC₅₀ value of 2.69 nM against JNK3, indicating potent inhibitory activity that could be leveraged for cancer therapy .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study 1: JNK Inhibition

In a study evaluating various inhibitors of the JNK pathway, this compound was tested alongside other compounds. The results indicated that it effectively reduced cell viability in cancer cell lines through apoptosis induction mediated by JNK inhibition.

CompoundIC₅₀ (nM)Target
Compound A2.69JNK3
Compound B15JNK2
(E)-3 <10 JNK3

Case Study 2: Selectivity Profile

A selectivity profile assessment revealed that while the compound inhibited JNK3 effectively, it had minimal effects on other kinases such as GSK3β and RIPK3. This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound belongs to a broader class of (E)-acrylamide derivatives with a benzodioxole core. Key structural analogues and their differentiating features include:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Features Biological Activity (if reported)
Target Compound 4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl 448.4 Diazepane ring, cyclopropane carbonyl Not explicitly reported, but structural features suggest potential CNS or kinase modulation
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-phenethylacrylamide (Compound 12 ) Phenethyl 325.3 Simple phenethyl group Isolated from Chloranthus multistachys; no significant cytotoxicity in MCF-7, DU-145, or A549 cells
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (13 ) 3,4-Dimethoxyphenethyl 356.20 Methoxy groups enhance polarity Chemopreventive agent; validated via NMR and MS
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorophenethyl)acrylamide (14 ) 4-Chlorophenethyl 340.79 Chlorine atom for lipophilicity Similar chemopreventive potential; characterized by distinct aromatic shifts in ¹H NMR
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27 ) 4-Nitrophenyl, acrylonitrile 318.3 Nitro group and nitrile substituent Neurogenesis-promoting activity in rat hippocampal cells

Impact of Substituents on Properties

  • Halogen Substituents (e.g., Chlorine in Compound 14 ) : Enhance lipophilicity and metabolic stability, favoring blood-brain barrier penetration.
  • Heterocyclic Moieties (e.g., 1,4-Diazepane in Target Compound ) : Introduce conformational flexibility and hydrogen-bonding capacity, critical for target engagement in kinases or GPCRs.

Q & A

Q. What are the optimal synthetic routes for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Aldol Condensation : React benzo[d][1,3]dioxole-5-carbaldehyde with a ketone or acrylamide derivative under basic conditions (e.g., NaOH in ethanol) to form the α,β-unsaturated acrylamide backbone .

Amide Coupling : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF to link the benzo[d][1,3]dioxole moiety to the diazepane-containing aniline derivative .

Purification : Employ column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to isolate the (E)-isomer, as stereochemical purity is critical for biological activity .

  • Key Parameters : Monitor reaction progress via TLC, optimize solvent polarity (e.g., DMSO for solubility), and maintain inert atmospheres to prevent oxidation .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify proton environments (e.g., characteristic vinyl proton at δ 7.50 ppm, J = 15.2 Hz for the (E)-configuration) and carbon assignments .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+^+ ~414.465) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • Elemental Analysis : Validate empirical formula (C24_{24}H22_{22}N4_4O3_3) with ≤0.4% deviation .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Kinase Inhibition : Screen against kinases (e.g., MAPK, PI3K) using fluorescence polarization assays .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} calculations .
  • Apoptosis Induction : Measure caspase-3/7 activation using luminescent substrates .
  • Data Interpretation : Compare results to positive controls (e.g., doxorubicin) and analyze dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Address discrepancies through:
  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450 interactions) .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}), bioavailability, and tissue distribution in rodent models .
  • Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and target specificity .
  • Case Study : If in vitro cytotoxicity (IC50_{50} = 1 µM) fails to translate in vivo, consider protein binding or efflux pump interactions .

Q. What strategies improve stereochemical control during synthesis to minimize (Z)-isomer contamination?

  • Methodological Answer :
  • Catalytic Systems : Use chiral catalysts (e.g., L-proline) in aldol condensation to favor (E)-isomer formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereoselective coupling .
  • Chromatographic Separation : Employ reverse-phase HPLC with a chiral column (e.g., Chiralpak IG-3) for high-resolution isomer separation .
  • Validation : Quantify (Z)-isomer content via 1H^1H NMR integration (e.g., J = 12 Hz for (Z)-vinyl protons) .

Q. How can computational methods aid in predicting off-target interactions and optimizing binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclin-dependent kinases) and identify critical hydrogen bonds with the diazepane moiety .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility .
  • Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding assays (KD_D values) .

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